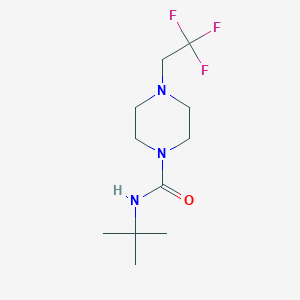![molecular formula C13H16F3N3O2S B12270747 2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B12270747.png)
2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a thiazole ring with a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine typically involves multi-step organic reactions. Common synthetic routes may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the carbonyl group via acylation reactions.
- Construction of the thiazole ring using cyclization of appropriate precursors.
- Attachment of the trifluoromethyl group through nucleophilic substitution or other suitable methods.
- Formation of the morpholine ring through cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalysis, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or morpholine rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the trifluoromethyl group or the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases or conditions.
Industry
Agriculture: Potential use in the development of agrochemicals.
Chemical Manufacturing: Applications in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Pathway Modulation: Influencing metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidine-1-carbonyl)-4-[4-(methyl)-1,3-thiazol-2-yl]morpholine: Similar structure but with a methyl group instead of trifluoromethyl.
2-(Pyrrolidine-1-carbonyl)-4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine: Contains a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H16F3N3O2S |
|---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C13H16F3N3O2S/c14-13(15,16)10-8-22-12(17-10)19-5-6-21-9(7-19)11(20)18-3-1-2-4-18/h8-9H,1-7H2 |
InChI Key |
YUUPSVSAUOBGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC(=CS3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B12270678.png)
![N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12270683.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12270687.png)
![2-(2-Methoxyphenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12270688.png)
![4-(6-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B12270690.png)
amino}pyridine-3-carbonitrile](/img/structure/B12270694.png)
![2-tert-butyl-1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270695.png)
![N,5-dimethyl-N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12270701.png)
![N-[1-(7-methoxy-4-methylquinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12270708.png)
![2-methyl-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12270723.png)

![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12270739.png)
![3-hydroxy-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B12270746.png)

